molecular formula C10H13BF3NO2 B14077799 (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14077799
M. Wt: 247.02 g/mol
InChI Key: WJQZGWMYPOTAPU-UHFFFAOYSA-N
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Description

(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. The Suzuki-Miyaura coupling reaction is a widely used industrial method for producing various boronic acids, including this compound .

Chemical Reactions Analysis

Types of Reactions

(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols .

Mechanism of Action

The mechanism of action of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

Molecular Formula

C10H13BF3NO2

Molecular Weight

247.02 g/mol

IUPAC Name

[6-(2-methylpropyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H13BF3NO2/c1-6(2)3-9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3

InChI Key

WJQZGWMYPOTAPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)CC(C)C)C(F)(F)F)(O)O

Origin of Product

United States

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